2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the but-2-yn-1-yloxy group and the quinazolinone moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(but-2-yn-1-yloxy)benzoic acid. This intermediate is then subjected to cyclization reactions to form the quinazolinone core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the but-2-yn-1-yloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced quinazolinones, and substituted quinazolinone derivatives. These products can have varied applications depending on their functional groups and structural modifications.
Scientific Research Applications
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol: This compound shares the but-2-yn-1-yloxy group but has a different core structure.
N-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}-5-methyl-D-tryptophan: Another compound with a similar substituent but different pharmacological properties.
Uniqueness
2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-but-2-ynoxy-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-4-9-17-13-14-11-8-6-5-7-10(11)12(16)15(13)2/h5-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIGUBYTOWTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=CC=CC=C2C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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